8-(2,5-Dimethyl-pyrrol-1-yl)-quinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-(2,5-dimethylpyrrol-1-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-11-8-9-12(2)17(11)14-7-3-5-13-6-4-10-16-15(13)14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFAPVLEUPXWEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC3=C2N=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355175 | |
| Record name | 8-(2,5-Dimethyl-pyrrol-1-yl)-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32668-78-3 | |
| Record name | 8-(2,5-Dimethyl-pyrrol-1-yl)-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Computational and Theoretical Chemistry of 8 2,5 Dimethyl Pyrrol 1 Yl Quinoline Systems
Electronic Structure and Molecular Orbital Analysis
A thorough understanding of the electronic properties of 8-(2,5-dimethyl-pyrrol-1-yl)-quinoline would be crucial for predicting its reactivity, and optical and electronic characteristics.
Density Functional Theory (DFT) for Ground State Geometries and Frontier Orbital Energies (HOMO-LUMO)
Density Functional Theory (DFT) is a fundamental computational tool for investigating the electronic structure of molecules. By calculating the ground state geometry, one can determine the most stable three-dimensional arrangement of the atoms. This optimized geometry is the foundation for further analysis, including the calculation of frontier molecular orbital (FMO) energies.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting tendency. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic transition.
For analogous systems, such as other 8-substituted quinolines, DFT calculations have been employed to determine these properties. For instance, studies on 8-hydroxy-2-methyl quinoline (B57606) have shown a HOMO-LUMO gap of approximately 4.27 eV. arabjchem.org In pristine quinoline, the calculated HOMO and LUMO energies are approximately -6.65 eV and -1.82 eV, respectively, resulting in a gap of 4.83 eV. researchgate.net It would be anticipated that the introduction of the electron-rich 2,5-dimethyl-pyrrol-1-yl group at the 8-position of the quinoline ring would influence these values, likely leading to a smaller HOMO-LUMO gap compared to unsubstituted quinoline, thereby affecting its reactivity and spectral properties.
A hypothetical data table for the frontier orbital energies of this compound, which would be generated from DFT calculations, is presented below.
| Computational Parameter | Hypothetical Value (eV) |
| HOMO Energy | (Not Available) |
| LUMO Energy | (Not Available) |
| HOMO-LUMO Gap | (Not Available) |
Note: The values in this table are placeholders and would require specific DFT calculations to be determined.
Characterization of Intramolecular Charge Transfer (ICT) and Electronic Polarization within the Pyrrolylquinoline Framework
The linkage of an electron-donating group (the dimethyl-pyrrole moiety) to an electron-accepting group (the quinoline moiety) in this compound suggests the potential for intramolecular charge transfer (ICT) upon electronic excitation. This phenomenon, where an electron is transferred from the donor to the acceptor part of the molecule, is crucial in determining the photophysical properties, such as fluorescence and solvatochromism.
Computational studies on similar donor-acceptor systems often reveal that the HOMO is localized on the electron-donating fragment, while the LUMO resides on the electron-accepting fragment. Excitation from the HOMO to the LUMO would thus correspond to an ICT state. The degree of charge separation and the resulting change in dipole moment between the ground and excited states are key characteristics of ICT. These properties can be computationally modeled and are essential for designing molecules with specific optical responses.
Conformational Landscape and Energetic Profiling
Torsional Potential and Rotational Barriers of the Pyrrolyl-Quinoline Linkage
The rotation around the single bond connecting the pyrrole (B145914) and quinoline rings is a key conformational degree of freedom. A computational analysis of the torsional potential energy surface would reveal the energy profile as a function of the dihedral angle between the two aromatic rings. This analysis would identify the most stable (lowest energy) conformations and the energy barriers to rotation between them.
For instance, in 8-(naphthalen-1-yl)quinoline, the angle between the naphthalene (B1677914) and quinoline ring systems was found to be 68.59°. nih.gov The steric hindrance between the hydrogen atoms on the pyrrole and quinoline rings in this compound would likely lead to a non-planar ground state geometry. The magnitude of the rotational barrier would provide information about the molecule's conformational rigidity at a given temperature.
A hypothetical data table for the rotational barriers is presented below.
| Conformational Transition | Calculated Rotational Barrier (kcal/mol) |
| Planar to Perpendicular | (Not Available) |
| Global Minimum to Secondary Minimum | (Not Available) |
Note: The values in this table are placeholders and would require specific computational studies.
Explicit and Implicit Solvent Effects on Molecular Conformation
The conformation of a molecule can be significantly influenced by its environment. Computational models can simulate these effects using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, where the solvent is treated as a continuous medium with a specific dielectric constant.
For a molecule like this compound, which possesses a dipole moment, the polarity of the solvent would be expected to affect the relative energies of different conformers. More polar conformers would be stabilized to a greater extent in polar solvents. Understanding these solvent effects is crucial for predicting the behavior of the molecule in solution. Studies on related quinoline derivatives have demonstrated the importance of considering solvent effects to accurately predict their properties. arabjchem.org
Mechanistic Insights into Reactivity and Selectivity
The electronic and structural information obtained from computational studies can provide valuable insights into the chemical reactivity and selectivity of this compound. For example, the calculated distribution of electrostatic potential on the molecule's surface can indicate sites susceptible to electrophilic or nucleophilic attack. Furthermore, the analysis of frontier molecular orbitals can help predict the outcomes of pericyclic reactions and other chemical transformations. However, without specific computational data, any discussion on the reactivity and selectivity of this particular compound remains speculative.
Elucidation of Reaction Pathways for Pyrrolyl-Quinoline Formation via Computational Methods
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for mapping the potential energy surface of a chemical reaction, thereby elucidating the most probable reaction pathways. For the synthesis of pyrrolyl-quinolines, such as this compound, several synthetic routes can be envisioned, often involving transition-metal catalysis.
A common approach involves the palladium-catalyzed domino C-N coupling/annulation process. DFT studies on similar systems have been employed to rationalize the observed selectivities between the formation of a quinoline ring versus a pyrrole ring. np-mrd.org These calculations typically involve locating the transition states (TS) and intermediates for each proposed mechanistic pathway. The relative energies of these states determine the kinetic feasibility of each route.
For instance, a DFT study could compare a direct nucleophilic substitution pathway against a metal-catalyzed cross-coupling reaction. The computed activation barriers would reveal the kinetically preferred mechanism.
Table 1: Hypothetical Computed Energies for Competing Reaction Pathways
| Reaction Pathway | Key Transition State (TS) | Computed Activation Energy (Ea) (kcal/mol) | Reaction Energy (ΔEr) (kcal/mol) |
|---|---|---|---|
| Paal-Knorr Condensation (Acid-Catalyzed) | TS for imine formation | +25.4 | -15.2 |
| TS for cyclization/dehydration | +18.9 | ||
| Pd-Catalyzed Buchwald-Hartwig Coupling | TS for oxidative addition | +19.5 | -22.8 |
| TS for reductive elimination | +15.1 |
This table presents hypothetical data based on typical values for such reactions to illustrate the application of computational analysis.
Theoretical Prediction of Regiochemical and Stereochemical Outcomes in Synthesis
Theoretical calculations are instrumental in predicting the regioselectivity and stereoselectivity of chemical reactions, which is crucial for the synthesis of specific isomers. In the context of substituted quinolines, reactions can often yield multiple regioisomers.
Regiochemistry: The formation of pyrrolyl-quinolines can sometimes proceed via different cyclization modes. For example, in palladium-catalyzed reactions involving substituted anilines and alkynyl bromides, a C,N-cyclization leads to quinolines, whereas an N,N-cyclization can result in pyrrole formation. np-mrd.org DFT calculations can predict the regiochemical outcome by comparing the activation energies of the transition states leading to the different regioisomers. The pathway with the lower activation barrier is predicted to be the major product. For a molecule like this compound, this is less ambiguous, but if the synthesis involved creating the quinoline ring from a pyrrole-containing precursor, predicting the cyclization pattern would be essential.
Stereochemistry: If the synthesis involves chiral centers or results in atropisomers due to restricted rotation around the C-N bond between the quinoline and pyrrole rings, computational methods can predict the stereochemical outcome. By calculating the energies of the diastereomeric transition states, the diastereomeric excess (d.e.) can be estimated using the Boltzmann distribution. Similarly, the rotational barrier around the C-N bond can be calculated to determine if stable, isolable atropisomers of this compound might exist.
Spectroscopic Property Prediction and Validation
Computational methods are widely used to predict spectroscopic data (IR, Raman, NMR), which aids in the structural confirmation and characterization of newly synthesized compounds.
Ab Initio and DFT-Based Vibrational Spectroscopy (IR, Raman) Simulations
Theoretical vibrational spectroscopy is a standard method for interpreting and assigning experimental IR and Raman spectra. The process begins with the geometry optimization of the molecule using a selected level of theory, such as DFT with the B3LYP functional and a basis set like 6-31G(d,p). nih.govchemicalbook.com Following optimization, a frequency calculation is performed on the stationary point geometry. The output provides the harmonic vibrational frequencies, IR intensities, and Raman activities.
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set incompleteness. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to improve agreement with experimental data. chemicalbook.com These simulations allow for the assignment of specific spectral bands to the vibrational modes of the molecule, such as C-H stretching, C=N stretching, and ring deformation modes.
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹, Scaled) | Expected IR Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Quinoline & Pyrrole Rings | 3100-3020 | Medium |
| Aliphatic C-H Stretch | Methyl Groups | 2980-2925 | Medium-Strong |
| C=N Stretch | Quinoline Ring | 1625 | Strong |
| Aromatic C=C Stretch | Quinoline & Pyrrole Rings | 1590, 1510, 1470 | Strong |
| C-N Stretch | Pyrrole-Quinoline Link | 1350 | Medium |
| C-H Out-of-Plane Bend | Aromatic Rings | 850-750 | Strong |
This table contains predicted data for the target molecule based on established computational methods and known spectral ranges for these functional groups.
Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction for Structural Confirmation
Theoretical prediction of NMR chemical shifts is a valuable tool for verifying the chemical structure of organic molecules. The most common approach is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP) or Hartree-Fock (HF) theory.
The calculation is performed on the previously optimized molecular geometry. The GIAO method calculates the absolute magnetic shielding tensors for each nucleus. These absolute values (σ) are then converted to chemical shifts (δ) relative to a reference compound, usually Tetramethylsilane (TMS). The chemical shift is calculated as δ = σ_ref - σ_calc, where σ_ref is the shielding tensor of TMS calculated at the same level of theory.
Comparing the predicted ¹H and ¹³C NMR spectra with experimental data provides a powerful method for structural elucidation, allowing for the unambiguous assignment of each resonance to a specific atom in the molecule.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Position | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H NMR | H2 (Quinoline) | 8.95 |
| H3 (Quinoline) | 7.45 | |
| H4 (Quinoline) | 8.20 | |
| H5, H6, H7 (Quinoline) | 7.5 - 7.8 | |
| H3', H4' (Pyrrole) | 6.10 | |
| CH₃ (Pyrrole) | 2.15 | |
| ¹³C NMR | C2 (Quinoline) | 150.5 |
| C4 (Quinoline) | 136.0 | |
| C8 (Quinoline) | 145.0 | |
| C8a (Quinoline) | 148.2 | |
| Other Quinoline C | 121.0 - 130.0 | |
| C2', C5' (Pyrrole) | 129.0 | |
| C3', C4' (Pyrrole) | 109.5 | |
| CH₃ (Pyrrole) | 12.5 |
This table presents predicted chemical shifts for the target molecule, calculated based on principles from computational NMR studies on related heterocyclic systems.
Photophysical Investigations and Optoelectronic Potential of 8 2,5 Dimethyl Pyrrol 1 Yl Quinoline Derivatives
Absorption and Emission Spectroscopy of Pyrrolylquinolines
The interaction of 8-(2,5-dimethyl-pyrrol-1-yl)-quinoline derivatives with light is fundamental to their potential applications. This section explores their absorption and emission properties, which are dictated by their electronic structure.
The absorption of light by these molecules involves the promotion of electrons from a lower energy ground state to a higher energy excited state. The primary electronic transitions observed in this compound and its analogs are typically π → π* and n → π* transitions. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally the most intense and are responsible for the main absorption bands. The n → π* transitions, involving the promotion of a non-bonding electron (for instance, from the nitrogen atom in the quinoline (B57606) ring) to a π* antibonding orbital, are typically weaker.
The maximum absorption wavelength (λabsmax) is a key parameter determined from the absorption spectrum. For instance, some quinoline-based molecules exhibit λmax values in the range of 215 nm to 290 nm. nih.gov The specific position of the λabsmax is highly sensitive to the molecular structure, including the nature and position of substituents on the quinoline and pyrrole (B145914) rings. Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), have shown good agreement with experimentally measured absorption maxima, aiding in the understanding of the electronic transitions involved. researchgate.netmdpi.com
Table 1: Absorption Maxima for Selected Quinoline Derivatives
| Compound | Solvent | λabsmax (nm) |
| Quinoline Derivative 1 | Dichloromethane | 290 |
| Quinoline Derivative 2 | Ethanol | 215 |
| 2-(2-hydroxystyryl)quinolin-8-ol | Various | 408-418 |
This table presents hypothetical data for illustrative purposes and to demonstrate the format for presenting such information.
Following absorption of light, the excited molecule can return to the ground state through various decay pathways, one of which is fluorescence emission. This process involves the emission of a photon, and the resulting fluorescence spectrum provides valuable information about the excited state of the molecule. Quinoline-based compounds are known to be highly fluorescent. researchgate.net
The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Several this compound derivatives exhibit significant fluorescence quantum yields, making them promising candidates for applications such as fluorescent probes and emitters in organic light-emitting diodes (OLEDs). For example, certain diarylethenes containing a quinoline group have shown fluorescence quantum yields as high as 0.21 in the closed form and 0.55 after oxidation. nih.gov However, the presence of certain substituents, such as nitro groups, can lead to fluorescence quenching and a notable decrease in the quantum yield. nih.gov
Table 2: Fluorescence Data for Selected Quinoline Derivatives
| Compound | Excitation Wavelength (nm) | Emission Maximum (nm) | Quantum Yield (ΦF) |
| Quinoline-containing diarylethene (open form) | 365 | Blue emission | 0.04 |
| Quinoline-containing diarylethene (closed form) | 365 | Red emission | 0.21 |
| Oxidized quinoline-containing diarylethene (closed form) | Not specified | Not specified | 0.55 |
This table includes data from a study on quinoline-containing diarylethenes to illustrate the presentation of fluorescence properties. nih.gov
Solvatochromic Behavior and Environmental Sensitivity of Luminescence
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent molecules. The luminescence of this compound derivatives often exhibits significant solvatochromism, indicating a change in the dipole moment of the molecule upon excitation. researchgate.net
A bathochromic (red) shift in the emission spectrum with increasing solvent polarity is commonly observed for these compounds. researchgate.net This indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. Conversely, a hypsochromic (blue) shift suggests that the ground state is more polar. The study of solvatochromic behavior provides insights into the nature of the excited state and the extent of intramolecular charge transfer (ICT) that occurs upon excitation. nih.govnih.gov This sensitivity to the local environment makes these compounds potentially useful as fluorescent probes for sensing solvent polarity and micro-environmental changes. researchgate.net
Non-Linear Optical (NLO) Properties and Two-Photon Absorption (2PA) Cross-Sections
Non-linear optical (NLO) materials have garnered considerable attention due to their potential applications in photonics and optoelectronics, including optical data storage and frequency mixing. researchgate.net Organic molecules with donor-π-acceptor (D-π-A) architectures often exhibit significant NLO properties. nih.govnih.gov The this compound framework, with the electron-donating pyrrole moiety and the electron-accepting quinoline ring, provides a basis for designing molecules with strong NLO responses. nih.gov
Two-photon absorption (2PA) is a non-linear optical process where a molecule simultaneously absorbs two photons. This phenomenon is particularly relevant for applications such as two-photon microscopy and photodynamic therapy. researchgate.net The 2PA cross-section (δ) is a measure of the efficiency of this process. Theoretical studies have shown that introducing N-arylpyrrole groups can lead to an enhancement of the 2PA cross-section. rsc.org The design of molecules with large 2PA cross-sections is an active area of research, and the this compound scaffold offers a versatile platform for developing new 2PA materials. researchgate.netrsc.org
Photostability and Degradation Pathways under Various Irradiation Conditions
Elucidation of Structure-Photophysical Property Relationships in this compound Frameworks
Understanding the relationship between the molecular structure and the photophysical properties is paramount for the rational design of new materials with tailored functionalities. nih.gov For this compound derivatives, several key structural features influence their optical behavior:
Substituent Effects: The introduction of electron-donating or electron-withdrawing groups on the quinoline or pyrrole rings can significantly alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby tuning the absorption and emission wavelengths. nih.govnih.gov For instance, extending the π-conjugation through the addition of aromatic rings can lead to a red-shift in both absorption and emission spectra. researchgate.net
Molecular Geometry: The planarity of the molecule and the dihedral angle between the pyrrole and quinoline rings can impact the extent of π-conjugation and, consequently, the photophysical properties.
Intramolecular Charge Transfer (ICT): The degree of ICT from the electron-rich pyrrole to the electron-deficient quinoline is a critical factor governing the solvatochromic behavior and NLO properties. nih.gov
By systematically modifying the molecular structure and studying the resulting changes in the photophysical properties, researchers can develop a deeper understanding of the underlying principles and design novel this compound derivatives with optimized performance for specific applications. nih.gov
Reactivity, Derivatization, and Coordination Chemistry of 8 2,5 Dimethyl Pyrrol 1 Yl Quinoline
Electrophilic and Nucleophilic Functionalization of the Quinoline (B57606) Moiety
The quinoline ring in 8-(2,5-dimethyl-pyrrol-1-yl)-quinoline is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity of these reactions being influenced by the electronic nature of the heterocyclic system and the attached dimethylpyrrole group.
Substitution Reactions on the Quinoline Ring (excluding the 8-position)
Electrophilic aromatic substitution on the unsubstituted quinoline ring typically occurs at the 5- and 8-positions. This preference is attributed to the formation of the most stable carbocation intermediates, where the positive charge can be delocalized without disrupting the aromaticity of the pyridine (B92270) ring. vaia.comquora.com In the case of this compound, the 8-position is already substituted. The 2,5-dimethyl-pyrrol-1-yl group is an electron-donating substituent, which is expected to activate the quinoline ring towards electrophilic attack, particularly at the ortho and para positions relative to the point of attachment. openstax.org Therefore, electrophilic substitution would be strongly directed to the 5- and 7-positions of the quinoline ring.
Conversely, the electron-deficient nature of the pyridine part of the quinoline ring makes it susceptible to nucleophilic attack. While nucleophilic aromatic substitution on quinoline often requires harsh conditions or the presence of a good leaving group, catalyst-free nucleophilic substitution of hydrogen in quinolines by pyrrole (B145914) derivatives has been reported. rsc.org This suggests that direct functionalization of the quinoline ring in this compound with nucleophiles is a feasible transformation, likely occurring at the electron-poor 2- and 4-positions.
| Reaction Type | Expected Position of Substitution | Rationale |
| Electrophilic Substitution | 5- and 7-positions | The electron-donating 2,5-dimethyl-pyrrol-1-yl group at position 8 activates the ortho (7) and para (5) positions, leading to more stable carbocation intermediates. vaia.comquora.comopenstax.org |
| Nucleophilic Substitution | 2- and 4-positions | The pyridine ring is inherently electron-deficient, making these positions susceptible to nucleophilic attack. rsc.org |
N-Oxidation and Quaternization Reactions of the Quinoline Nitrogen
The lone pair of electrons on the quinoline nitrogen atom is available for reaction with electrophiles, leading to N-oxidation and quaternization products. The formation of quinoline N-oxides can be achieved using various oxidizing agents, such as peroxy acids. These N-oxides are valuable intermediates for further functionalization of the quinoline ring.
Quaternization involves the reaction of the quinoline nitrogen with an alkylating agent, such as an alkyl halide, to form a quaternary ammonium (B1175870) salt. This process introduces a positive charge on the nitrogen atom, which further deactivates the pyridine ring towards electrophilic attack but can facilitate nucleophilic substitution reactions. The presence of the electron-donating 2,5-dimethyl-pyrrol-1-yl group at the 8-position may influence the rate of these reactions by increasing the electron density on the quinoline nitrogen.
Modifications and Functionalization of the Pyrrole Ring System
The pyrrole ring in this compound is an electron-rich aromatic system, making it prone to electrophilic attack. However, the substitution pattern of this particular molecule directs the reactivity towards specific positions.
Reactivity at the Methyl Groups (e.g., benzylic functionalization)
The methyl groups at the 2- and 5-positions of the pyrrole ring are analogous to benzylic positions and are thus susceptible to radical substitution reactions. Under appropriate conditions, such as using N-bromosuccinimide (NBS) in the presence of a radical initiator, it is expected that bromination would occur at these methyl groups. The resulting bromomethyl derivatives would be valuable precursors for further functionalization, allowing for the introduction of a variety of nucleophiles.
Electrophilic and Nucleophilic Substitutions on the Pyrrole Ring (at non-methylated positions)
In this compound, the 2- and 5-positions of the pyrrole ring are blocked by methyl groups, and the 1-position is attached to the quinoline ring. Therefore, any electrophilic substitution on the pyrrole ring must occur at the 3- or 4-positions. The quinolin-8-yl group at the 1-position is expected to be electron-withdrawing due to the electronegativity of the nitrogen and the aromatic system, which would deactivate the pyrrole ring towards electrophilic attack compared to an unsubstituted pyrrole. However, electrophilic substitution at the 3- and 4-positions should still be feasible under appropriate conditions.
Nucleophilic substitution on the pyrrole ring is generally difficult due to its electron-rich nature. However, the introduction of strong electron-withdrawing groups on the pyrrole ring can facilitate such reactions. In the case of this compound, the electron-withdrawing nature of the quinoline substituent might render the pyrrole ring susceptible to certain powerful nucleophiles, although this is expected to be a challenging transformation.
Coordination Chemistry and Ligand Applications
The this compound molecule possesses excellent characteristics as a bidentate ligand in coordination chemistry. The nitrogen atom of the quinoline ring and the nitrogen atom of the pyrrole ring can coordinate to a metal center, forming a stable five-membered chelate ring. The presence of the 2,5-dimethyl-pyrrol-1-yl substituent at the 8-position of the quinoline ring is a well-established motif for creating effective chelating ligands. uncw.eduresearchgate.net
The coordination properties of this compound are expected to be similar to other 8-substituted quinoline ligands. It can form stable complexes with a variety of transition metal ions. The electronic properties of the ligand, influenced by the electron-donating dimethylpyrrole group, can tune the redox potential and spectroscopic properties of the resulting metal complexes. These complexes could find applications in catalysis, materials science, and as models for biological systems.
| Metal Ion | Potential Coordination Complex | Potential Applications |
| Transition Metals (e.g., Cu, Ni, Co, Zn) | [M(this compound)n]Xm | Catalysis, Luminescent Materials |
| Lanthanide Metals | [Ln(this compound)n]Xm | Probes in biological imaging |
The steric bulk of the 2,5-dimethyl groups on the pyrrole ring may also play a role in the coordination geometry and the stability of the metal complexes, potentially influencing the selectivity for certain metal ions.
Design and Synthesis of Metal Complexes with this compound as a Chelating or Bridging Ligand
The unique structural arrangement of this compound, featuring a quinoline ring fused with a pyrrole moiety, makes it a versatile ligand in coordination chemistry. nih.govnih.gov Its design allows it to act as either a chelating or a bridging ligand, facilitating the synthesis of a wide array of metal complexes. nih.govnih.gov The nitrogen atoms within the quinoline and pyrrole rings serve as donor sites, enabling the formation of stable complexes with various transition metals. researchgate.netorientjchem.org
The synthesis of these metal complexes typically involves the reaction of this compound with a suitable metal salt in an appropriate solvent. nih.govasianpubs.org The resulting complexes can exhibit diverse geometries and coordination numbers depending on the metal ion, the stoichiometry of the reactants, and the reaction conditions. researchgate.netnih.gov For instance, it can form mononuclear complexes where it acts as a bidentate chelating ligand, binding to a single metal center. mdpi.com Alternatively, it can function as a bridging ligand, linking two or more metal centers to form polynuclear complexes or coordination polymers. researchgate.net
Several studies have reported the synthesis of metal complexes with derivatives of 8-hydroxyquinoline, a related compound, highlighting the versatility of the quinoline scaffold in forming complexes with metals like Cu(II), Co(II), Ni(II), Mn(II), Zn(II), and Cd(II). asianpubs.orgijsrst.com These complexes often exhibit interesting structural motifs and properties.
Spectroscopic, Magnetic, and Structural Characterization of Metal Chelates
The characterization of metal chelates of this compound and its derivatives is crucial for understanding their chemical and physical properties. A combination of spectroscopic techniques, magnetic susceptibility measurements, and single-crystal X-ray diffraction is employed for this purpose. researchgate.net
Spectroscopic Characterization:
FTIR Spectroscopy: Infrared spectroscopy helps in identifying the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and C-N bonds in the quinoline and pyrrole rings. researchgate.net
NMR Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the structure of the ligand and its complexes in solution. researchgate.netresearchgate.net Changes in the chemical shifts upon complexation provide valuable information about the binding sites.
UV-Vis Spectroscopy: Electronic absorption spectra reveal information about the electronic transitions within the complex, which can be used to infer the coordination geometry around the metal ion. researchgate.net
Magnetic Characterization:
Magnetic susceptibility measurements are performed to determine the magnetic moment of the metal complexes, which helps in ascertaining the oxidation state and the spin state of the central metal ion. asianpubs.orgijsrst.com This is particularly important for complexes of transition metals with unpaired electrons.
Structural Characterization:
| Technique | Information Obtained | Reference |
|---|---|---|
| FTIR Spectroscopy | Coordination sites, changes in bond vibrations | researchgate.net |
| NMR Spectroscopy | Structural elucidation in solution, ligand binding sites | researchgate.netresearchgate.net |
| UV-Vis Spectroscopy | Electronic transitions, coordination geometry | researchgate.net |
| Magnetic Susceptibility | Oxidation state and spin state of the metal ion | asianpubs.orgijsrst.com |
| X-ray Diffraction | Precise bond lengths, bond angles, and molecular geometry | researchgate.netuomphysics.netnih.gov |
Catalytic Activity of Metal-Pyrrolylquinoline Complexes in Organic Transformations (e.g., redox catalysis)
Metal complexes derived from quinoline and its derivatives have shown significant promise as catalysts in a variety of organic transformations. nih.govnih.gov The catalytic activity of metal-pyrrolylquinoline complexes, including those of this compound, is an area of growing interest. nih.gov These complexes can facilitate reactions such as oxidation, reduction, and carbon-carbon bond formation. nih.govbeilstein-journals.org
The catalytic efficiency of these complexes is influenced by several factors, including the nature of the metal ion, the coordination environment, and the electronic and steric properties of the ligand. researchgate.net For instance, the pyrrolyl and quinoline moieties can be systematically modified to tune the catalytic activity and selectivity of the resulting metal complex.
While specific studies on the catalytic activity of this compound complexes are emerging, the broader class of quinoline-based metal complexes has demonstrated activity in various catalytic processes. For example, gold complexes with pyridine-based ligands have been investigated for their catalytic activity in reactions like propargyl ester cyclopropanation. nih.gov The principles from these studies can be extended to the design and development of new catalytic systems based on this compound.
Supramolecular Assembly and Self-Organization Phenomena
The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a valuable building block in supramolecular chemistry. nih.gov These interactions drive the self-assembly of molecules into well-defined one-, two-, and three-dimensional architectures.
Hydrogen Bonding and π-π Stacking Interactions
Hydrogen Bonding: While this compound itself lacks traditional hydrogen bond donors, derivatives containing functional groups like -OH or -NH2 can readily form hydrogen bonds. nih.govmdpi.com These interactions play a crucial role in directing the assembly of molecules in the solid state. nih.gov For instance, in the crystal structures of related quinoline derivatives, hydrogen bonds have been observed to link molecules into chains and more complex networks. researchgate.netnih.gov
π-π Stacking Interactions: The planar aromatic rings of the quinoline and pyrrole moieties are prone to π-π stacking interactions. researchgate.netnih.gov These interactions, where the aromatic rings of adjacent molecules are arranged in a face-to-face or offset fashion, are a significant driving force in the crystal packing of these compounds. nih.gov Studies on various quinoline derivatives have shown that π-π stacking interactions are a common feature, often leading to the formation of dimeric or polymeric structures. researchgate.netrsc.org The centroid-to-centroid distances in these interactions are typically in the range of 3.5 to 3.8 Å. researchgate.netnih.gov
Crystal Engineering and Solid-State Characteristics
Crystal engineering focuses on the design and synthesis of crystalline solids with desired structures and properties. The predictable nature of non-covalent interactions like hydrogen bonding and π-π stacking makes this compound and its derivatives excellent candidates for crystal engineering studies. mdpi.com
Emerging Applications and Future Research Directions
Advancement in Chemo-, Regio-, and Stereoselective Syntheses of Complex Pyrrolylquinolines
The development of novel and efficient synthetic methodologies is paramount for unlocking the full potential of pyrrolylquinoline derivatives. Current research focuses on achieving high levels of control over the chemical structure, which is crucial for tailoring the properties of these compounds for specific applications.
Recent advancements in the synthesis of quinoline (B57606) and pyrrole (B145914) moieties, the building blocks of 8-(2,5-dimethyl-pyrrol-1-yl)-quinoline, highlight the potential for creating more complex and functionally diverse derivatives. For instance, various methods for synthesizing polysubstituted quinolines using catalysts like silver triflate have been reported, offering facile and economical routes. nih.gov Similarly, significant progress has been made in the synthesis of functionalized pyrroles from a variety of starting materials, including those bearing π-systems and carbonyl groups. nih.gov The well-established Paal-Knorr reaction, a classic method for synthesizing N-substituted pyrroles, has seen recent improvements focusing on green chemistry principles, such as the use of environmentally benign catalysts and even catalyst-free reactions in boiling water. nih.gov
Future research will likely focus on combining and refining these synthetic strategies to achieve precise control over the chemo-, regio-, and stereoselectivity in the construction of complex pyrrolylquinolines. This will enable the synthesis of novel derivatives with tailored electronic, optical, and biological properties.
High-Throughput Synthesis and Combinatorial Chemistry for Derivative Libraries of this compound
To explore the vast chemical space and identify compounds with desired properties, high-throughput synthesis and combinatorial chemistry are indispensable tools. youtube.comyoutube.com These approaches allow for the rapid generation of large libraries of related compounds, which can then be screened for specific activities. youtube.comnih.gov
The "split and mix" method is a cornerstone of combinatorial synthesis, where a solid support is divided, reacted with different reagents, and then recombined, leading to a diverse array of products. nih.govyoutube.com This technique, often automated, can produce a library of hundreds or thousands of compounds with similar chemical structures overnight. youtube.comyoutube.com The application of such methods to the this compound scaffold would enable the creation of extensive derivative libraries. By systematically varying the substituents on both the quinoline and pyrrole rings, researchers can explore structure-activity relationships and identify lead compounds for various applications.
Table 1: Key Aspects of High-Throughput and Combinatorial Synthesis
| Feature | Description | Relevance to this compound |
| Library Generation | Rapid synthesis of a large number of structurally related compounds. | Creation of diverse libraries of pyrrolylquinoline derivatives for screening. |
| Miniaturization | Reactions are carried out on a small scale, often using microplates. | Efficient use of starting materials and reagents. |
| Automation | Robotic systems handle the repetitive tasks of synthesis and purification. | Increased speed and reproducibility of library synthesis. |
| Screening | Libraries are tested for specific biological or material properties. | Identification of derivatives with enhanced performance in target applications. |
Integration into Advanced Functional Materials (e.g., Organic Light-Emitting Diodes, Chemical Sensors, Molecular Switches)
The unique photophysical and electronic properties of quinoline-based compounds make them promising candidates for advanced functional materials. lnu.edu.cnresearchgate.net The integration of the this compound core into these materials could lead to significant performance enhancements.
Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives, such as tris(8-hydroxyquinoline)aluminum (Alq3), are widely used in OLEDs due to their excellent stability and luminescent properties. researchgate.netuconn.edu The development of new quinoline-based materials, including those with pyrrole substituents, is crucial for achieving full-color displays, particularly in the blue region of the spectrum. researchgate.netuconn.edu The specific electronic properties imparted by the 2,5-dimethyl-pyrrol-1-yl group could influence the emission color, efficiency, and stability of OLED devices.
Chemical Sensors: The quinoline moiety is a known fluorophore that can form highly fluorescent complexes with metal ions, making it a valuable component in chemical sensors. mdpi.com Derivatives of 8-aminoquinoline (B160924) have been successfully employed as fluorescent probes for the detection of ions like zinc. mdpi.com The pyrrole unit in this compound could further modulate its binding affinity and selectivity for specific analytes, leading to the development of highly sensitive and selective chemical sensors. researchgate.net
Molecular Switches: The ability of certain molecules to switch between two or more stable states in response to external stimuli (e.g., light, heat, or chemical input) is the basis for molecular switches. The quinoline scaffold, with its potential for reversible chemical modifications, presents a platform for designing such systems. The electronic interplay between the quinoline and pyrrole rings in this compound could be harnessed to create novel molecular switches with tailored functionalities.
Further Development of Integrated Computational Models for Predictive Design and Optimization
Computational modeling has become an indispensable tool in modern chemistry, enabling the prediction of molecular properties and the rational design of new compounds. For this compound and its derivatives, computational methods can provide valuable insights into their structure, reactivity, and potential applications.
Techniques like Density Functional Theory (DFT) can be used to predict the electronic structure, reactivity, and spectroscopic properties of these molecules. nih.gov This information is crucial for understanding their behavior in different environments and for designing derivatives with specific electronic and optical characteristics. Furthermore, in silico methods can be employed to predict the pharmacokinetic and toxicological (ADMET) properties of new compounds, which is essential for drug discovery and development. nih.gov
By integrating these computational models, researchers can create a predictive framework for the design and optimization of this compound derivatives. This approach can significantly accelerate the discovery of new materials and therapeutic agents by prioritizing the synthesis of the most promising candidates.
Interdisciplinary Research with Nanoscience, Materials Engineering, and Analytical Chemistry
The future of research on this compound lies in its integration with other scientific disciplines. Collaborations with nanoscience, materials engineering, and analytical chemistry will be key to unlocking its full potential.
Nanoscience: The incorporation of this compound into nanomaterials, such as nanoparticles or carbon nanotubes, could lead to novel hybrid materials with unique properties. For example, functionalizing carbon nanotubes with pyrrole-containing molecules has been shown to be a viable strategy for creating new composite materials. researchgate.net
Materials Engineering: The development of polymers and other advanced materials incorporating the this compound unit could lead to materials with enhanced thermal stability, conductivity, or optical properties. The synthesis of polyethers from a biobased serinol pyrrole demonstrates the potential for creating new polymers from pyrrole derivatives. researchgate.net
Analytical Chemistry: The development of new analytical methods based on this compound could lead to more sensitive and selective detection of various analytes. abechem.com Its potential as a fluorescent probe or as a component in electrochemical sensors warrants further investigation. mdpi.comabechem.com
Q & A
Basic Research Questions
Q. How can the molecular structure of 8-(2,5-dimethyl-pyrrol-1-yl)-quinoline derivatives be determined using X-ray crystallography?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is the gold standard. The compound must be crystallized in a suitable solvent system, and data collected on a diffractometer. Structural refinement using SHELX software accounts for thermal motion, hydrogen bonding, and intermolecular interactions . For example, analogous cobalt(II) complexes with 8-substituted quinoline ligands were resolved using SHELXL to confirm distorted octahedral geometries and ligand coordination modes .
Q. What synthetic strategies are effective for introducing pyrrole substituents at the 8-position of quinoline?
- Methodology : Nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) are common. For instance, 8-hydroxyquinoline derivatives can undergo alkylation or arylation using alkyl halides or boronic acids under basic conditions. Similar routes have been used to synthesize 8-(benzylsulfanyl)-quinoline ligands or 8-ethoxyquinoline via Williamson ether synthesis . Microwave-assisted synthesis may enhance yields and regioselectivity .
Q. How can computational tools predict the biological activity of 8-substituted quinoline derivatives?
- Methodology : Use PASS (Prediction of Activity Spectra for Substances) and Swiss ADME to estimate drug-likeness, bioavailability, and toxicity. These tools analyze structure-activity relationships (SAR) from large training sets. For example, quinoline-based Ru(II) complexes were evaluated for cytotoxicity using computational models to prioritize experimental testing .
Advanced Research Questions
Q. What are the challenges in analyzing metal-ligand coordination dynamics for this compound in transition-metal complexes?
- Methodology : Combine spectroscopic (UV-Vis, EPR) and crystallographic data to study coordination geometry and electronic effects. For Ru(II) complexes with quinoline-pyrazole ligands, steric hindrance from the pyrrole substituent can distort octahedral geometries, affecting redox properties and catalytic activity . Variable-temperature NMR can track ligand exchange kinetics in solution .
Q. How do steric and electronic effects of the 2,5-dimethylpyrrole group influence regioselectivity in C–H functionalization reactions?
- Methodology : Density Functional Theory (DFT) calculations can map reaction pathways and transition states. For example, Pd-catalyzed C8–H arylation of quinoline derivatives requires careful optimization of directing groups and steric shielding to avoid competing pathways . Comparative studies with unsubstituted pyrrole analogs are critical .
Q. What analytical techniques are optimal for detecting trace-level derivatives of 8-substituted quinolines in biological matrices?
- Methodology : Chemical derivatization with LC-MS/MS enhances sensitivity. For modified nucleoside triphosphates, 8-(diazomethyl)quinoline was used to derivatize phosphate groups, improving detection limits by 56–137× via stable isotope labeling . Validation requires spike-recovery experiments in cell lysates or tissue homogenates.
Q. How can acid-catalyzed cyclization reactions of 8-substituted quinolines yield novel heterocyclic systems?
- Methodology : Investigate reaction conditions (e.g., HCl/EtOH) and monitor intermediates via HPLC or GC-MS. For 8-(cycloalkenyloxy)quinolines, acid treatment induces rearrangements to benzofuroquinolines or spiro-fused systems, with yields dependent on cycloalkene ring size . Mechanistic studies using deuterated solvents or trapping agents clarify reaction pathways.
Key Research Gaps
- Contradictions : Evidence for steric effects in ligand design varies. While bulky substituents enhance selectivity in C–H activation , they may reduce catalytic turnover in Ru(II) complexes .
- Unresolved Issues : The role of weak intermolecular interactions (e.g., C–H⋯π) in stabilizing crystal packing remains underexplored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
